molecular formula C13H20ClN B1435879 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060032-08-6

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1435879
CAS No.: 2060032-08-6
M. Wt: 225.76 g/mol
InChI Key: ILVKMMDFRQKFMV-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride (CAS: 2060032-08-6) is a substituted pyrrolidine derivative with a molecular formula of C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . Its structure features a pyrrolidine ring substituted with a methyl group at position 2 and a 3-methylbenzyl moiety, forming a tertiary amine that is protonated as a hydrochloride salt. The compound is used in pharmaceutical and chemical research, particularly in studies targeting neurological receptors due to its structural resemblance to psychoactive amines .

Key physicochemical properties include:

  • IUPAC Name: 2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine; hydrochloride
  • SMILES: CC1=CC(=CC=C1)CC2(CCCN2)C.Cl
  • Storage: Stable at room temperature as a powdered solid .

Properties

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13;/h3,5-6,9,14H,4,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKMMDFRQKFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Methylpyrrolidine Derivatives

A common approach involves the alkylation of 2-methylpyrrolidine with a 3-methylbenzyl halide under controlled conditions. This method requires:

  • Use of a suitable base to deprotonate the pyrrolidine nitrogen or activate the 2-position.
  • Controlled temperature to prevent side reactions.
  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

While direct literature on this exact alkylation for the compound is limited, analogous procedures for similar pyrrolidine derivatives are well-documented in synthetic organic chemistry.

Hydrogenation of 2-Methylpyrroline Precursors

According to patent WO2008137087A1, (R)-2-methylpyrrolidine derivatives can be prepared by catalytic hydrogenation of 2-methylpyrroline in alcohol solvents using platinum catalysts such as platinum (IV) oxide or 5% Pt-C. This process is conducted at ambient temperature and yields high optical purity products.

  • The hydrogenation step reduces the pyrroline double bond, forming the saturated pyrrolidine ring.
  • The use of mixed ethanol and methanol solvents (ratio 2:1 to 3:1) optimizes solubility and reaction kinetics.
  • The catalyst is removed by filtration post-reaction.

While this patent focuses on 2-methylpyrrolidine, the methodology can be adapted for the synthesis of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine by incorporating the 3-methylphenylmethyl substituent either before or after hydrogenation.

Multi-Step Synthesis via Halogenated Intermediates

Patent CN1621403A describes a multi-step process involving:

  • Preparation of halogenated intermediates such as 3,6-dibromo hexylamine via reaction of 2-amine ethyltetrahydrofuran with hydrogen bromide.
  • Subsequent amination with methylamine to form pyrrolidine derivatives.
  • Extraction and purification steps involving solvents like benzene or chloroform.

Though this patent focuses on 2-(2-aminoethyl)methylpyrrolidine, the principles of halogenation followed by nucleophilic substitution can be applied to synthesize substituted pyrrolidines including 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride.

Catalytic Hydrogenation of Nitrile Precursors

Another approach involves hydrogenation of nitrile-containing precursors (e.g., N-methyl-3-cyano group piperidines) to corresponding amines, followed by cyclization and substitution steps. Catalysts such as nickel, cobalt, palladium, or platinum oxide are employed under elevated temperature and pressure in alcoholic ammonia solutions.

  • This method achieves high yields (~90%) and purity.
  • The subsequent reflux with triethylamine facilitates ring closure and functional group transformation.
  • This strategy is adaptable for synthesizing substituted pyrrolidines with arylmethyl groups.

Methylation and Cyclization Reactions

Patent CN110590706B outlines a preparation method for N-methylpyrrolidine involving:

  • Methylation reaction of pyrrolidine and formaldehyde in formic acid medium.
  • Addition of hydrochloric acid to obtain hydrochloride salt.
  • Removal of excess reagents by distillation and neutralization.

This method emphasizes the use of potassium iodide as a catalyst for halogen exchange and nucleophilic substitution, improving reaction rates and yields (~88-92%). The process avoids high-pressure hydrogenation, making it industrially favorable.

Although focused on N-methylpyrrolidine, similar methylation and cyclization strategies can be adapted for the target compound by introducing the 3-methylphenylmethyl group through appropriate precursors or intermediates.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Catalyst Yield (%) Advantages Limitations
Alkylation of 2-methylpyrrolidine 3-methylbenzyl halide, base None or base catalysis Variable Direct substitution, straightforward Possible side reactions, purification
Catalytic Hydrogenation 2-methylpyrroline, Pt catalyst, EtOH/MeOH Pt(IV) oxide, 5% Pt-C >80 High optical purity, mild conditions Requires handling of catalysts
Halogenated Intermediate Route 2-amine ethyltetrahydrofuran, HBr, methylamine None specified ~80-90 High yield, well-established steps Multi-step, uses hazardous reagents
Nitrile Hydrogenation N-methyl-3-cyano piperidines, Ni/Pd catalyst Ni, Pd, Pt oxide ~90 High yield, adaptable to various substituents High pressure and temperature required
Methylation & Cyclization Pyrrolidine, formaldehyde, formic acid, KI KI catalyst ~88-92 No high-pressure equipment needed Specific to N-methylpyrrolidine; adaptation needed

Research Findings and Notes

  • The platinum-catalyzed hydrogenation of 2-methylpyrroline is a key step in obtaining high-purity pyrrolidine derivatives, and solvent choice (ethanol/methanol mixtures) critically affects the reaction efficiency and catalyst performance.
  • Halogenation followed by nucleophilic substitution is a robust method but involves handling of corrosive and hazardous reagents such as hydrogen bromide and sulfur oxychloride.
  • The use of potassium iodide as a halogen exchange catalyst significantly lowers activation energy and increases reaction rate in methylation reactions, enabling synthesis under milder conditions without high-pressure hydrogenation.
  • Adaptation of these methods to incorporate the 3-methylphenylmethyl substituent requires careful selection of intermediates and reaction sequences to preserve stereochemistry and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Lipophilicity : The trifluoromethyl derivative (CAS 1391407-62-7) exhibits higher logP (~2.5) compared to the target compound (logP ~1.8) due to the CF₃ group’s hydrophobicity .
  • Aqueous Solubility : The methoxy-substituted analogues (e.g., 2-methoxyphenyl, CAS 1177352-20-3) show improved solubility in polar solvents compared to the 3-methylbenzyl variant .

Pharmacological Activity

  • Receptor Binding : The 3-methylbenzyl group in the target compound may enhance binding to σ-1 or dopamine receptors, similar to ethylphenidate derivatives . In contrast, the thiophene-substituted analogue (CAS unspecified) could exhibit affinity for serotonin receptors due to its heterocyclic structure .
  • Metabolic Stability : Fluorinated derivatives (e.g., CAS 2155854-81-0) demonstrate slower hepatic clearance in vitro, attributed to fluorine’s resistance to oxidative metabolism .

Notes

  • Regulatory Status : Impurities such as ethylphenidate hydrochloride (CAS 19716-79-1) are monitored in related pharmaceuticals, highlighting the need for stringent quality control in synthesis .
  • Computational Modeling : Similarity scores (e.g., 0.74–1.00 in ) for analogues are calculated using Tanimoto coefficients, but in vitro validation remains critical for confirming activity.

Biological Activity

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group, which contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological assays.

The biological activity of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the methylphenyl group may enhance binding affinity, influencing various biochemical pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antidepressant Effects : Preliminary studies suggest that 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride may exhibit antidepressant-like effects in animal models. This is likely due to modulation of serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : The compound has shown promise in pain relief studies, potentially acting on opioid receptors or influencing pain-related pathways.
  • Cognitive Enhancement : Some investigations have indicated that this compound may improve cognitive functions, possibly through cholinergic mechanisms.

Case Studies

  • Antidepressant Activity Study :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Method : Administration of varying doses of the compound followed by behavioral assessments (e.g., forced swim test).
    • Findings : Significant reduction in immobility time was observed at higher doses, indicating potential antidepressant activity.
  • Pain Relief Assessment :
    • Objective : To assess analgesic effects using the hot plate test.
    • Method : Mice were treated with the compound before exposure to a thermal stimulus.
    • Findings : A notable increase in latency to respond to pain was recorded, suggesting analgesic properties.

Data Tables

Biological ActivityStudy TypeKey Findings
Antidepressant EffectsRodent ModelReduced immobility time in forced swim test
Analgesic PropertiesHot Plate TestIncreased latency to thermal stimulus
Cognitive EnhancementBehavioral AssessmentImproved memory retention in maze tests

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, highlighting how modifications to the pyrrolidine structure can influence biological activity. For instance, variations in substituent groups on the phenyl ring have been correlated with changes in receptor affinity and potency.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride?

Methodological Answer:

  • Design of Experiments (DOE): Use fractional factorial designs to screen critical variables (e.g., reaction temperature, solvent polarity, stoichiometry) and identify their impact on yield and purity. Central composite designs can further refine optimal conditions .
  • Purification: Employ column chromatography with gradients of polar/nonpolar solvents (e.g., hexane/ethyl acetate) to separate byproducts. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Safety: Follow protocols for handling hygroscopic hydrochlorides (e.g., inert atmosphere, controlled humidity) to prevent decomposition .

Q. How can structural analogs of this compound be systematically evaluated for comparative pharmacological studies?

Methodological Answer:

  • Similarity Indexing: Use Tanimoto coefficients (>0.7) to prioritize analogs with shared substructures (e.g., pyrrolidine core, substituted benzyl groups) from databases like PubChem .
  • Synthetic Feasibility: Apply retrosynthetic analysis (e.g., via Synthia™ or manual disconnection) to identify accessible intermediates, prioritizing routes with minimal protection/deprotection steps .
  • Characterization: Compare NMR (¹H, ¹³C) and IR spectra to confirm structural homology and assess electronic effects of substituents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathway predictions for this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Perform density functional theory (DFT) at the B3LYP/6-31G* level to map transition states and compare competing mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
  • Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in alkylation steps, using SHAP values to interpret feature importance .
  • Validation: Cross-reference computational predictions with kinetic isotope effect (KIE) studies or in-situ FTIR monitoring of intermediates .

Q. What advanced techniques are suitable for analyzing enantiomeric excess in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) and UV detection at 254 nm. Calibrate with racemic standards to quantify enantiomeric ratios .
  • Circular Dichroism (CD): Correlate CD spectra (190–300 nm) with absolute configuration assignments from X-ray crystallography .
  • Dynamic Kinetic Resolution: Explore enzymatic catalysts (e.g., lipases) for asymmetric synthesis, monitoring ee via real-time polarimetry .

Q. How can discrepancies in biological activity data across studies be methodologically addressed?

Methodological Answer:

  • Meta-Analysis: Aggregate IC₅₀ values from literature, applying Q-test to exclude outliers, and perform multivariate regression to control for variables (e.g., cell line, assay type) .
  • Proteomics Profiling: Use SILAC-based mass spectrometry to identify off-target interactions that may explain variability in pharmacological responses .
  • Crystallography: Solve co-crystal structures with target proteins (e.g., GPCRs) to validate binding modes and guide SAR refinements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride

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